2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide
CAS No.: 1251606-33-3
Cat. No.: VC7174469
Molecular Formula: C20H24ClN3O4S
Molecular Weight: 437.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251606-33-3 |
|---|---|
| Molecular Formula | C20H24ClN3O4S |
| Molecular Weight | 437.94 |
| IUPAC Name | 2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H24ClN3O4S/c1-15-8-9-17(16(21)13-15)22-19(25)14-23-10-6-7-18(20(23)26)29(27,28)24-11-4-2-3-5-12-24/h6-10,13H,2-5,11-12,14H2,1H3,(H,22,25) |
| Standard InChI Key | WVIYUAZWAUFUKL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)Cl |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the pyridine ring, introduction of the azepane-1-sulfonyl group, and attachment of the acetamide moiety. The starting materials might include azepane, sulfonyl chloride, and appropriately substituted phenyl derivatives. Reaction conditions are optimized to ensure high yield and purity, often involving specific solvents and temperatures.
Comparison with Similar Compounds
Similar compounds, such as 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide, have been studied for their chemical and biological properties. These compounds share the azepane-sulfonyl structure but differ in their phenyl substituents, which can affect their biological activity and chemical reactivity.
Data Tables
Given the lack of specific data for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide, we can consider related compounds for comparison:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Similar Compound (Fluoro) | C20H24FN3O4S | 421.5 | Potential biological activity, including antimicrobial effects |
| N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide | C15H21ClN2O3S | 344.9 | Antimicrobial activity against Gram-positive bacteria |
Research Findings and Future Directions
While specific research findings for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide are not available, related compounds have shown promise in biological applications. Future research should focus on synthesizing this compound and evaluating its biological activity, particularly its potential antimicrobial effects and interactions with enzymes or proteins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume